Triethylmethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids:

TEAB serves as a precursor for the synthesis of ionic liquids (ILs) – molten salts with liquid properties at room temperature. By replacing the bromide anion with other anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]), researchers create designer ILs with tailored properties for specific applications. These ILs find use in:

- Electrochemical applications: As electrolytes in batteries and fuel cells due to their high ionic conductivity and electrochemical stability.

- Catalysis: As catalysts or catalyst supports in various chemical reactions due to their tunable polarity and ability to dissolve diverse substrates.

- Separation science: As extraction solvents for separating various components due to their unique ability to dissolve both polar and non-polar compounds.

Surfactant and Micelle Formation:

TEAB acts as a cationic surfactant, a molecule with a hydrophilic head and a hydrophobic tail. This property allows TEAB to self-assemble into micelles – spherical structures with a hydrophobic core and a hydrophilic outer shell. These micelles find applications in:

- Drug delivery: As carriers for hydrophobic drugs, enhancing their solubility and bioavailability.

- Nanoparticle synthesis: As templates for the synthesis of nanoparticles with controlled size and morphology [].

- Environmental remediation: As agents for the removal of pollutants from water and soil due to their ability to solubilize hydrophobic contaminants.

Molecular Structure Analysis

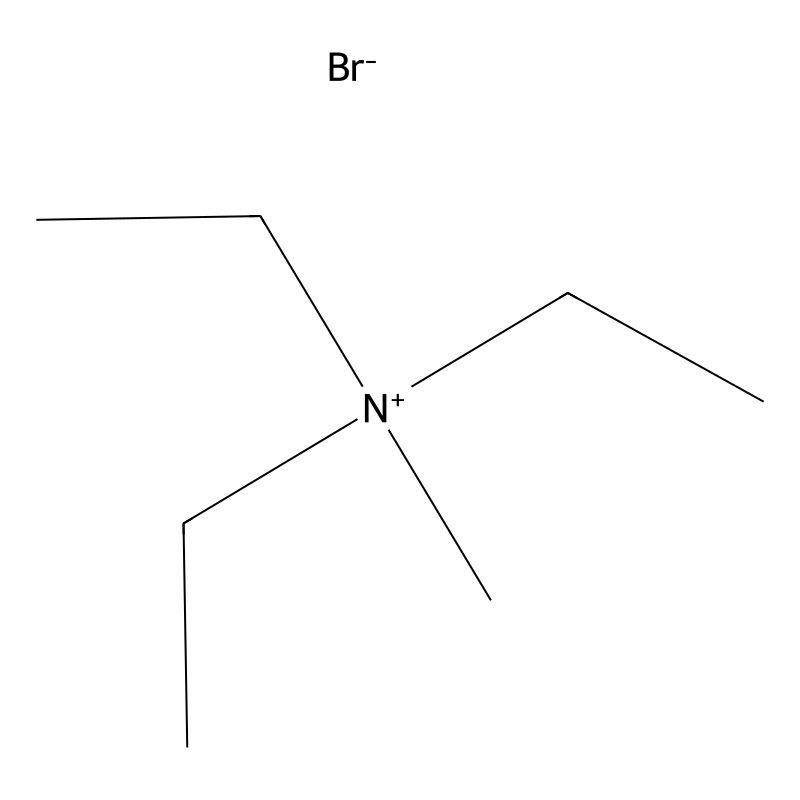

TEAB has a cationic (positively charged) head group consisting of a nitrogen atom bonded to four ethyl (C2H5) groups and a methyl (CH3) group. This is linked to anionic (negatively charged) bromide (Br) ion. The structure can be represented as (C2H5)3N(CH3)+ Br- (1: ). The quaternary ammonium center (N with four attached C groups) gives TEAB a permanent positive charge, making it a cationic surfactant.

Physical And Chemical Properties Analysis

- Molecular Formula: (C2H5)3N(CH3)Br (1: )

- Molecular Weight: 196.13 g/mol (4: )

- Melting Point: Data not readily available.

- Boiling Point: Data not readily available.

- Solubility: Soluble in water and polar organic solvents (4: ).

- Stability: Stable under normal conditions. Avoid high temperatures, moisture, and direct sunlight (4: ).

- Phase-Transfer Catalysis: It aids in the synthesis of polyetheramines, polyesters, and polyamides by facilitating the reaction of reactants in different phases .

- Alkylation Reactions: The compound can be utilized in alkylation processes where it acts as a source of triethylmethylammonium ions, enabling the formation of more complex organic molecules .

- Oxidation Reactions: It has been reported to catalyze oxidation reactions, enhancing the yield of products like sulfoxides from sulfides when combined with oxidizing agents .

Triethylmethylammonium bromide exhibits notable biological activity, particularly in pharmacological research. It has been explored for its potential effects on potassium channels, functioning as a ganglionic blocker. Although its clinical applications have diminished over time, it remains a valuable tool in physiological studies, particularly for investigating ion channel dynamics .

Toxicity

The compound is classified with hazard statements indicating that it can cause skin and eye irritation. Its toxicity profile is similar to that of other quaternary ammonium compounds, necessitating careful handling in laboratory settings .

The synthesis of triethylmethylammonium bromide typically involves the reaction between triethylamine and methyl bromide:

- Reactants: Triethylamine (CHN) and methyl bromide (CHBr).

- Reaction:

- Conditions: The reaction is usually conducted under controlled temperature and pressure to maximize yield.

- Purification: The product can be purified through recrystallization from suitable solvents like ethanol or acetonitrile .

Triethylmethylammonium bromide finds diverse applications across various fields:

- Chemical Synthesis: As a phase-transfer catalyst, it enhances reaction efficiency in organic synthesis.

- Pharmaceutical Research: Used in studies involving ion channels and ganglionic blocking agents.

- Material Science: Involved in the production of polymers and other materials due to its catalytic properties .

Studies on triethylmethylammonium bromide often focus on its interactions with biological membranes and ion channels. Research has demonstrated its ability to block potassium channels, which has implications for understanding muscle contraction and nerve impulse transmission . Additionally, its role as a phase-transfer catalyst has been investigated to optimize various organic reactions.

Several compounds share similarities with triethylmethylammonium bromide, particularly within the category of quaternary ammonium salts. Here’s a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Tetraethylammonium Bromide | CHBrN | Pharmacological studies | Known for blocking potassium channels |

| Trimethylbenzylammonium Chloride | CHClN | Phase-transfer catalysis | Used extensively in organic synthesis |

| Benzyltriethylammonium Chloride | CHClN | Organic synthesis | Combines aromatic properties with quaternary ammonium reactivity |

Triethylmethylammonium bromide stands out due to its specific alkyl chain configuration and its effectiveness as a phase-transfer catalyst while also exhibiting biological activity related to ion channel modulation. Its unique structure allows for versatile applications in both synthetic chemistry and biological research.

Physical Properties

Appearance and State at Room Temperature

Triethylmethylammonium bromide exists as a white crystalline powder at room temperature [1] [2] [3] [4]. The compound maintains its solid crystalline state under standard ambient conditions and exhibits characteristic quaternary ammonium salt morphology. The crystalline structure demonstrates typical ionic compound properties with the material appearing as discrete, well-formed crystalline particles when properly purified and dried [1] [5].

Melting Point and Thermal Behavior (307°C with Decomposition) [6] [7]

The compound exhibits a melting point of 307°C, which occurs simultaneously with thermal decomposition [1] [8] [3] [4]. This thermal behavior is characteristic of quaternary ammonium bromide salts, where the melting process is accompanied by decomposition rather than a clean phase transition to the liquid state. The decomposition temperature represents a critical thermal stability limit, beyond which the molecular structure breaks down into various degradation products [1] [8] [3] [4].

The thermal decomposition process follows typical patterns observed in quaternary ammonium halides, where elevated temperatures lead to elimination reactions and structural breakdown of the organic cation framework. This thermal behavior necessitates careful temperature control during handling and storage procedures [2].

Solubility Profile

The solubility characteristics of triethylmethylammonium bromide demonstrate typical quaternary ammonium salt behavior with pronounced solvent dependency:

Water Solubility: The compound exhibits good solubility in water, forming stable aqueous solutions [4]. This high water solubility is attributed to the ionic nature of the compound and the ability of water molecules to effectively solvate both the cationic triethylmethylammonium moiety and the bromide anion. The formation of hydrated complexes enhances the overall dissolution process [4].

Organic Solvent Solubility: In chloroform, triethylmethylammonium bromide demonstrates extremely low solubility, a characteristic that has been documented since early studies [6]. This poor solubility in non-polar halogenated solvents reflects the highly ionic nature of the compound. The low solubility in chloroform has been exploited in solubilization studies involving homologous quaternary ammonium salts [6].

Polar Organic Solvents: The compound shows good solubility in methanol and other polar protic solvents [4]. This solubility pattern is consistent with the general behavior of quaternary ammonium salts, which typically dissolve readily in polar solvents capable of stabilizing ionic species through solvation [1] [4].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis [9]

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of triethylmethylammonium bromide. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances corresponding to the distinct proton environments within the molecular structure:

The ethyl groups attached to the quaternary nitrogen center display typical ethyl group multipicity patterns, with methyl protons appearing as triplets and methylene protons as quartets due to vicinal coupling. The N-methyl group appears as a distinct singlet, reflecting its unique chemical environment directly bonded to the quaternary nitrogen center [10].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The quaternary nitrogen-bound carbon atoms exhibit characteristic downfield chemical shifts due to the deshielding effect of the positively charged nitrogen center. The ethyl carbon atoms show typical aliphatic carbon chemical shifts, with methyl carbons appearing upfield relative to the methylene carbons [10].

Infrared Spectroscopy

Infrared spectroscopy of triethylmethylammonium bromide reveals characteristic vibrational modes associated with the quaternary ammonium structure. The spectrum typically exhibits:

C-H Stretching Vibrations: The aliphatic C-H stretching modes appear in the 2800-3000 cm⁻¹ region, characteristic of alkyl groups. These vibrations provide evidence for the methyl and ethyl substituents on the nitrogen center.

C-N Stretching Vibrations: The carbon-nitrogen stretching vibrations associated with the quaternary ammonium center appear in the fingerprint region, typically around 1000-1200 cm⁻¹. These modes are diagnostic for quaternary ammonium salts and confirm the presence of the charged nitrogen center.

Deformation Vibrations: Various C-H bending and deformation modes appear throughout the fingerprint region, providing detailed structural information about the alkyl substituent arrangements [11] [12].

Other Spectral Data

Mass Spectrometry: The compound exhibits characteristic fragmentation patterns in mass spectrometry, with the molecular ion peak corresponding to the cationic portion (m/z = 116 for [C₇H₁₈N]⁺) and typical alkyl elimination fragments. The bromide anion is typically not observed in positive ion mode mass spectrometry.

Elemental Analysis: Combustion analysis confirms the empirical formula C₇H₁₈BrN with theoretical values matching experimental determinations within acceptable analytical tolerances [1] [13].

Thermodynamic Properties

The thermodynamic properties of triethylmethylammonium bromide reflect its ionic nature and structural characteristics:

Thermal Stability: The compound remains thermally stable under normal storage and handling conditions up to approximately 300°C, beyond which decomposition occurs [2]. This thermal stability window makes it suitable for most synthetic and analytical applications requiring elevated temperatures.

Phase Behavior: The compound exists exclusively in the solid state under normal conditions, with no documented polymorphic transitions prior to the decomposition temperature. The crystalline structure maintains integrity across typical laboratory temperature ranges [1] [8] [3] [4].

Hygroscopic Properties: Triethylmethylammonium bromide exhibits hygroscopic behavior, readily absorbing atmospheric moisture [14]. This property necessitates storage under dry conditions and careful handling to prevent hydrate formation, which can affect both physical properties and analytical results.

Decomposition Products: Thermal decomposition above 307°C yields various products including triethylamine, methyl bromide, and other alkyl halide elimination products. The decomposition follows typical quaternary ammonium salt degradation pathways involving Hofmann elimination and related mechanisms [1] [8] [3] [4].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant